1H-1,2,4-Triazole-3,5-diamine, N(sup 5)-(2-(((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)methyl)thio)ethyl)-1-methyl-

Descripción

Structural Nomenclature and IUPAC Classification of N⁵-Substituted 1,2,4-Triazole-3,5-diamines

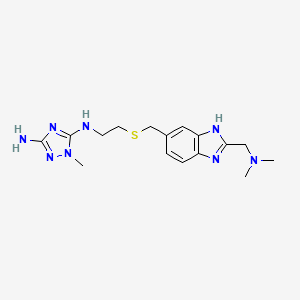

The IUPAC name 1H-1,2,4-Triazole-3,5-diamine, N⁵-(2-(((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)methyl)thio)ethyl)-1-methyl- is derived through systematic analysis of its substituents and parent heterocycle. The core structure is a 1H-1,2,4-triazole-3,5-diamine , a five-membered aromatic ring containing three nitrogen atoms at positions 1, 2, and 4, with amine groups at positions 3 and 5. The substituents are prioritized as follows:

- N⁵-(2-(((2-((Dimethylamino)methyl)-1H-benzimidazol-5-yl)methyl)thio)ethyl) : A complex side chain attached to the nitrogen at position 5 (N⁵) of the triazole. This side chain includes:

- A thioether linkage (–S–) connecting an ethyl group to a benzimidazole derivative.

- A benzimidazole moiety substituted at position 2 with a dimethylaminomethyl group (–CH₂N(CH₃)₂) and at position 5 with a methylene group (–CH₂–).

- 1-Methyl group : A methyl substituent at position 1 of the triazole ring, ensuring proper numbering and avoiding ambiguity.

The IUPAC name reflects these features through locants and prefixes, adhering to hierarchical substitution rules. For comparison, simpler analogs like 3,5-diamino-1,2,4-triazole (guanazole) are named by prioritizing the amine groups over smaller substituents.

Table 1: IUPAC Nomenclature of Selected 1,2,4-Triazole Derivatives

Historical Evolution of Benzimidazole-Triazole Hybrid Scaffolds in Medicinal Chemistry

The fusion of benzimidazole and triazole motifs emerged from efforts to enhance bioactivity through synergistic interactions. Benzimidazoles , known for their role in antiparasitic agents (e.g., albendazole), provided a template for targeting nucleic acid interactions and enzyme inhibition. Meanwhile, 1,2,4-triazoles gained prominence for their antimicrobial, antiviral, and anticancer properties, as seen in compounds like fluconazole.

Early hybrids, such as 1,2,4-triazolo[3,4-b]1,3,4-thiadiazoles , demonstrated broad-spectrum antimicrobial activity, validating the strategy of combining nitrogen-rich heterocycles. The integration of a benzimidazole moiety into triazole frameworks, as in N⁵-phenyl-4H-1,2,4-triazole-3,5-diamines , further improved binding affinity to microbial targets. The compound under discussion represents an advanced iteration, incorporating a thioether-linked benzimidazole to modulate solubility and membrane permeability.

Table 2: Key Milestones in Benzimidazole-Triazole Hybrid Development

Significance of Thioether Linkages in Heterocyclic Drug Design

The thioether bridge (–S–) in this compound serves multiple roles:

- Conformational Flexibility : The ethyl-thioether spacer allows the benzimidazole moiety to adopt optimal orientations for target engagement, reducing steric hindrance.

- Electron Modulation : Sulfur’s polarizability enhances intermolecular interactions, such as van der Waals forces and hydrogen bonding, critical for binding to hydrophobic enzyme pockets.

- Metabolic Stability : Thioethers resist oxidative degradation compared to ethers (–O–), prolonging half-life in vivo.

In analogous compounds, such as 5-(N-ethyl-N-nitro)amino-3-(5-nitro-2-furyl)-s-triazole , thioether-like linkages improve nitro group stability, underscoring their utility in prodrug design.

Table 3: Impact of Linker Chemistry on Drug Properties

| Linker Type | Example Compound | Key Advantage |

|---|---|---|

| Thioether (–S–) | Subject compound | Enhanced stability and flexibility |

| Ether (–O–) | Fluconazole | Reduced metabolic resistance |

| Amide (–NHCO–) | Imatinib | High target specificity |

Propiedades

Número CAS |

92715-91-8 |

|---|---|

Fórmula molecular |

C16H24N8S |

Peso molecular |

360.5 g/mol |

Nombre IUPAC |

5-N-[2-[[2-[(dimethylamino)methyl]-3H-benzimidazol-5-yl]methylsulfanyl]ethyl]-1-methyl-1,2,4-triazole-3,5-diamine |

InChI |

InChI=1S/C16H24N8S/c1-23(2)9-14-19-12-5-4-11(8-13(12)20-14)10-25-7-6-18-16-21-15(17)22-24(16)3/h4-5,8H,6-7,9-10H2,1-3H3,(H,19,20)(H3,17,18,21,22) |

Clave InChI |

MIVHBVKIBUPNQK-UHFFFAOYSA-N |

SMILES canónico |

CN1C(=NC(=N1)N)NCCSCC2=CC3=C(C=C2)N=C(N3)CN(C)C |

Origen del producto |

United States |

Métodos De Preparación

Hydrazine and Formamide Cyclization

Process Description: Hydrazine hydrate is introduced into excess formamide preheated to approximately 160–180°C. The molar ratio of formamide to hydrazine is maintained at least 4:1 to minimize by-product formation such as 4-amino-1,2,4-triazole and 4-formamidino-1,2,4-triazole. The reaction proceeds with continuous removal of by-products (water, ammonia, formic acid) by distillation, yielding 1H-1,2,4-triazole as a melt with high purity and yield.

| Parameter | Value |

|---|---|

| Temperature | 160–180 °C |

| Molar ratio (Formamide:Hydrazine) | 4:1 to 6:1 |

| Reaction time | 2–4 hours |

| By-products removed | Water, ammonia, formic acid (distilled off) |

| Product isolation | Vacuum distillation of excess formamide |

- Advantages: This method is scalable, avoids metal catalysts, and produces high-purity triazole intermediates suitable for further functionalization.

Functionalization to 1-Methyl-1H-1,2,4-triazole-3,5-diamine

The 1-methyl substitution on the triazole nitrogen and the 3,5-diamine groups are introduced either during or after the core triazole formation.

Methylation: Methylation of the triazole nitrogen can be achieved by alkylation using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions to selectively methylate the N-1 position without affecting the amino groups.

Diamine Introduction: The 3,5-diamino substitution is typically retained from the hydrazine precursor or introduced via amination reactions on the triazole ring.

Attachment of the Benzimidazole and Dimethylaminomethyl Substituents

The complex substituent N(sup 5)-(2-(((2-((dimethylamino)methyl)-1H-benzimidazol-5-yl)methyl)thio)ethyl) requires multi-step synthetic elaboration:

Synthesis of 2-((dimethylamino)methyl)-1H-benzimidazole-5-yl Methyl Derivative

Benzimidazole Functionalization: The benzimidazole core is synthesized via condensation of o-phenylenediamine with carboxylic acids or aldehydes, followed by selective substitution at the 5-position.

Dimethylaminomethylation: Introduction of the dimethylaminomethyl group is typically performed via Mannich-type reactions using formaldehyde and dimethylamine or via reductive amination of the corresponding aldehyde derivative.

Thioether Linkage Formation

The benzimidazole derivative bearing the dimethylaminomethyl group is linked to the triazole core via a thioether (-S-) bridge attached through a 2-ethyl chain.

Method: This is commonly achieved by nucleophilic substitution reactions where a halogenated ethyl linker on the triazole or benzimidazole intermediate reacts with a thiol or sulfide nucleophile to form the thioether bond.

Overall Synthetic Route Summary

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization of hydrazine + formamide | Hydrazine hydrate + formamide, 160–180°C, 4:1 molar ratio | Formation of 1H-1,2,4-triazole core with 3,5-diamine |

| 2 | N-Methylation | Methyl iodide or dimethyl sulfate, base | 1-methyl substitution on triazole N-1 |

| 3 | Benzimidazole synthesis | o-Phenylenediamine + aldehyde/carboxylic acid | Formation of benzimidazole core |

| 4 | Dimethylaminomethylation | Mannich reaction or reductive amination | Introduction of dimethylaminomethyl group at benzimidazole |

| 5 | Thioether linkage formation | Nucleophilic substitution with halogenated ethyl linker and thiol | Attachment of benzimidazole substituent to triazole via thioether |

Research Findings and Optimization Notes

The hydrazine-formamide cyclization is well-documented for producing the triazole core with high yield and purity, critical for downstream functionalization.

Methylation and amination steps require careful control to avoid over-alkylation or side reactions, especially given the multiple nucleophilic sites on the triazole ring.

The thioether linkage formation benefits from mild nucleophilic substitution conditions to preserve sensitive functional groups on both the triazole and benzimidazole moieties.

Recent literature on triazole synthesis emphasizes metal-free and one-pot methods for substituted triazoles, which could be adapted for improved efficiency in preparing complex derivatives like the target compound.

Análisis De Reacciones Químicas

Tipos de reacciones

3,5-Diamino-1H-1,2,4-triazol, N(sup 5)-(2-(((2-((dimetilamino)metil)-1H-bencimidazol-5-il)metil)tio)etil)-1-metil- experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes, lo que lleva a la formación de los óxidos correspondientes.

Reducción: Las reacciones de reducción generalmente implican el uso de agentes reductores como el borohidruro de sodio, lo que resulta en la formación de derivados reducidos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos como aminas y tioles. Las condiciones de reacción varían según el producto deseado, pero generalmente involucran temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas .

Productos principales

Los productos principales formados a partir de estas reacciones incluyen varios triazoles sustituidos, derivados de triazol reducidos y compuestos de triazol oxidados. Estos productos tienen aplicaciones significativas en química medicinal y ciencia de materiales .

Aplicaciones Científicas De Investigación

3,5-Diamino-1H-1,2,4-triazol, N(sup 5)-(2-(((2-((dimetilamino)metil)-1H-bencimidazol-5-il)metil)tio)etil)-1-metil- tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis orgánica y como ligando en química de coordinación.

Biología: Actúa como un inhibidor de la síntesis de ADN, lo que lo hace útil en el estudio de los procesos celulares y la investigación genética.

Medicina: Se investiga su potencial como agente antitumoral y su papel en el tratamiento de enfermedades epigenéticamente basadas.

Industria: Se emplea como inhibidor de la corrosión para metales como el cobre.

Mecanismo De Acción

El compuesto ejerce sus efectos principalmente inhibiendo la síntesis de ADN. Interactúa con objetivos moleculares específicos, incluidas las enzimas involucradas en la replicación y reparación del ADN. La inhibición de estas enzimas interrumpe los procesos celulares, lo que lleva a las propiedades antitumorales y antimicrobianas del compuesto .

Comparación Con Compuestos Similares

Triazole Derivatives with Antitumor Activity

- Thiadiazole derivative 9b (IC₅₀ = 2.94 µM against HepG2): Shares a triazole core but replaces the benzimidazole-thioether chain with a thiadiazole ring. The thiadiazole’s electron-deficient nature may enhance DNA binding, while the target compound’s benzimidazole could improve selectivity for histone-modifying enzymes .

- Thiazole derivative 12a (IC₅₀ = 1.19 µM against HepG2, 3.4 µM against MCF-7): Features a thiazole ring and phenyldiazenyl group. The target compound’s dimethylaminomethyl group may confer better solubility than 12a’s hydrophobic aryl substituents .

Table 1: Antitumor Activity of Triazole-Based Compounds

Benzimidazole-Containing Analogues

- N-((1H-Benzo[d]imidazol-2-yl)methyl)-5-phenyl-1,3,4-thiadiazol-2-amine: Features a benzimidazole linked to a thiadiazole via a methylamine bridge.

- 2-(Bromomethyl)-1H-benzimidazole: A simpler benzimidazole derivative with bromomethyl substitution.

Epigenetic Modulators

- 1H-1,2,4-Triazole-3,5-diamine (guanazole) : Ranked as a top histone H2B E76K mutant (HHEM) inhibitor in virtual screening. The target compound’s benzimidazole-thioether side chain may enhance affinity by mimicking histone peptides or DNA .

- 2-Ethyl-1,3,4-oxadiazole : A DNMT inhibitor with a five-membered oxadiazole ring. The target compound’s triazole core retains similar heterocyclic electronics but adds bulkier substituents for selective binding .

Hybrid Triazole-Imidazole Derivatives

Table 2: Structural and Functional Comparisons

Research Findings and SAR Insights

- Substituent Effects : Bulky benzimidazole-thioether groups (as in the target compound) may improve target specificity but reduce solubility compared to smaller triazole derivatives like guanazole .

- Linker Optimization : The thioethyl chain balances flexibility and stability, whereas rigid linkers (e.g., phenyldiazenyl in 12a) may limit binding to dynamic enzyme pockets .

- Synergistic Moieties : Combining triazole (hydrogen-bonding capacity) with benzimidazole (aromatic stacking) could enable dual mechanisms, such as histone modification and kinase inhibition .

Actividad Biológica

The compound 1H-1,2,4-triazole-3,5-diamine , commonly referred to as Guanazole , is a significant member of the triazole family. Its structural formula is with a molecular weight of approximately 99.09 g/mol. This compound has garnered attention for its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

| Property | Value |

|---|---|

| CAS Number | 1455-77-2 |

| Molecular Formula | C₂H₅N₅ |

| Molecular Weight | 99.09 g/mol |

| Synonyms | Guanazole, 3,5-Diamino-1,2,4-triazole |

1H-1,2,4-Triazole-3,5-diamine exhibits its biological activity through several mechanisms:

- Inhibition of DNA Synthesis : It acts as an inhibitor of DNA synthesis, which is crucial for cellular replication and proliferation .

- Antitumor Activity : The compound has been noted for its potential in treating epigenetically-based diseases .

- Antibacterial Properties : Research indicates that derivatives of triazoles demonstrate significant antibacterial activity against various strains of bacteria .

Antibacterial Activity

The antibacterial efficacy of 1H-1,2,4-triazole derivatives has been extensively studied. The following table summarizes key findings from recent research:

Case Study 1: Antimycobacterial Activity

A study by Mohammed et al. (2019) demonstrated that a derivative of triazole showed enhanced antimycobacterial activity against Mycobacterium smegmatis compared to traditional treatments like isoniazid. The compound exhibited an MIC of 3.25 µg/mL versus 5 µg/mL for isoniazid .

Case Study 2: Structure-Activity Relationship (SAR)

Research highlighted the importance of substituents on the triazole ring affecting antibacterial potency. Compounds with a benzyl group at the 4-position were found to inhibit Gram-positive bacteria more effectively than their phenyl counterparts .

Anticancer Activity

The anticancer properties of 1H-1,2,4-triazole derivatives have also been explored:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this triazole-benzimidazole hybrid compound?

- Methodology : Multi-step synthesis is typically employed. For example:

- Step 1 : React 1-methyl-1H-benzimidazole-5-methanol with dimethylamine to introduce the dimethylaminomethyl group via alkylation .

- Step 2 : Thiol-ene "click" chemistry can attach the thioethyl linker using catalysts like ceric ammonium nitrate (CAN) under reflux in ethanol .

- Step 3 : Couple the triazole-3,5-diamine core via nucleophilic substitution or condensation reactions.

- Key Parameters : Reaction temperatures (95–100°C), solvent (ethanol), and catalyst loading (30 mol% CAN) significantly impact yields .

Q. How can the compound’s structural integrity be validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Confirm the presence of the dimethylamino group (δ 2.2–2.5 ppm for CH₃ protons) and benzimidazole aromatic protons (δ 7.5–8.3 ppm) .

- IR Spectroscopy : Identify characteristic N–H stretches (3200–3400 cm⁻¹) and C=S bonds (650–750 cm⁻¹) from the thioether linkage .

- Elemental Analysis : Verify purity (>95%) by comparing calculated vs. experimental C, H, N, S content .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., α-glucosidase). Studies on analogous triazole derivatives show binding energies < -8 kcal/mol, suggesting strong inhibition .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to validate docking results .

- Data Interpretation : Compare docking poses (e.g., π-π stacking with benzimidazole and hydrogen bonding with triazole amines) to resolve discrepancies between predicted and experimental IC₅₀ values .

Q. How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. enzyme inhibition)?

- Experimental Design :

- Dose-Response Assays : Test the compound across concentrations (1–100 μM) against diverse targets (e.g., Candida albicans, α-amylase) to identify selectivity .

- Control Experiments : Include reference inhibitors (e.g., acarbose for α-glucosidase) to benchmark activity .

Q. What stability considerations are critical for long-term storage and reproducibility?

- Storage Conditions :

- Temperature : Store at -20°C to prevent degradation of the thioether linkage .

- Humidity : Use desiccants to avoid hydrolysis of the triazole core (critical for compounds with >80% hygroscopicity) .

- Stability Testing : Monitor degradation via HPLC every 6 months; acceptable thresholds: <5% impurity over 2 years .

Theoretical Framework Integration

Q. How does the compound’s design align with enzyme inhibition theories (e.g., competitive vs. non-competitive)?

- Mechanistic Insight : The benzimidazole moiety may act as a competitive inhibitor by mimicking natural substrates (e.g., adenosine in kinases), while the triazole-diamine group facilitates hydrogen bonding to active sites .

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition mode; a parallel line pattern suggests uncompetitive binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.